(R)-3-Amino-3-(3-cyanophenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(3-cyanophenyl)propanoic acid is an organic compound with a chiral center, making it optically active. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both an amino group and a cyano group on the phenyl ring provides unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(3-cyanophenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For instance, the use of chiral catalysts or chiral auxiliaries can help in obtaining the desired enantiomer with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-3-(3-cyanophenyl)propanoic acid may involve large-scale asymmetric hydrogenation or enzymatic resolution processes. These methods ensure the efficient and cost-effective production of the compound with the desired optical purity.
Types of Reactions:
Oxidation: The amino group in ®-3-Amino-3-(3-cyanophenyl)propanoic acid can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
®-3-Amino-3-(3-cyanophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyano group can participate in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
3-Amino-3-(4-cyanophenyl)propanoic acid: A positional isomer with the cyano group at the para position.
3-Amino-3-(3-cyanophenyl)butanoic acid: A homolog with an additional carbon in the side chain.
Uniqueness: ®-3-Amino-3-(3-cyanophenyl)propanoic acid is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or positional isomers. This specificity can be crucial in the development of enantioselective drugs and catalysts.
Properties
IUPAC Name |
(3R)-3-amino-3-(3-cyanophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375877 |
Source
|
Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761396-82-1 |
Source
|
Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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